![molecular formula C10H12BBrO2 B14233753 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane CAS No. 383197-18-0](/img/structure/B14233753.png)
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromophenyl group attached to a dioxaborinane ring, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane typically involves the reaction of 2-bromobenzyl alcohol with boronic acid or its derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
化学反应分析
Types of Reactions
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include boronic acids, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used .
科学研究应用
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom in the dioxaborinane ring facilitates the formation of carbon-carbon bonds by participating in transmetalation reactions with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the bromophenyl group.
2-Bromophenylboronic Acid: Contains a bromophenyl group but does not have the dioxaborinane ring.
Pinacolborane: Another boron-containing compound used in organic synthesis but with different reactivity and applications.
Uniqueness
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is unique due to its combination of a bromophenyl group and a dioxaborinane ring, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
属性
CAS 编号 |
383197-18-0 |
|---|---|
分子式 |
C10H12BBrO2 |
分子量 |
254.92 g/mol |
IUPAC 名称 |
2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2 |
InChI 键 |
KHJIZHREIBVCAW-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCCO1)CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



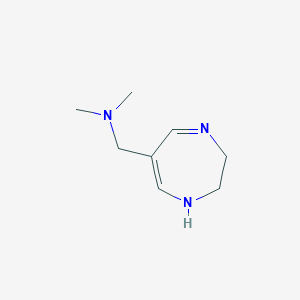

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)

![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
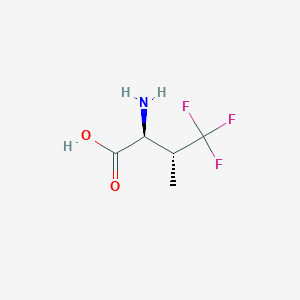

![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
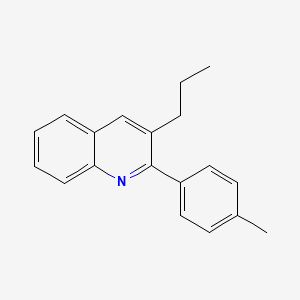
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
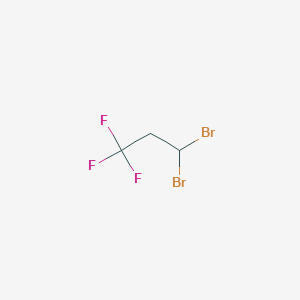
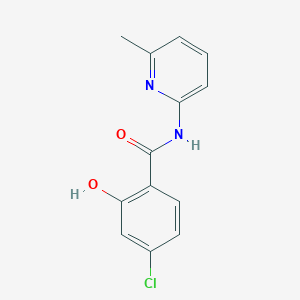
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
